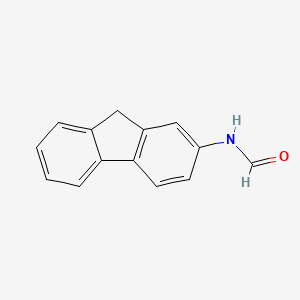

2-Formylaminofluorene

Descripción

Historical Context of Aminofluorene and Formylaminofluorene Research

The investigation into fluorene (B118485) derivatives gained significant momentum with the discovery of the carcinogenic properties of N-acetyl-2-aminofluorene (AAF). nih.gov This discovery, made nearly half a century ago, positioned AAF as a crucial tool in experimental cancer research, stimulating extensive studies into its metabolic fate and mechanism of action. nih.gov Unlike other known carcinogens of its time, AAF induced a variety of tumors at sites distant from its application, which sparked considerable interest in understanding its metabolic pathways. nih.gov

Research into the metabolism of AAF and other aromatic amines has been instrumental in advancing our knowledge of chemical carcinogenesis. nih.gov A key aspect of this research has been the identification of various metabolites, including 2-aminofluorene (B1664046) (AF) and subsequently, 2-formylaminofluorene (FAF). FAF was identified as a metabolite of 2-aminofluorene in rats. nih.gov The formation of FAF is a result of the N-formylation of 2-aminofluorene. nih.gov

Academic Significance of this compound as a Key Metabolite in Chemical Biology Studies

This compound (FAF) holds considerable academic significance as a key metabolite in the study of the biotransformation of fluorene-derived compounds. It is recognized as a metabolite of both 2-nitrofluorene (B1194847) and 2-aminofluorene. nih.goviarc.fr The study of FAF provides valuable insights into the metabolic pathways of these parent compounds.

The formation of FAF from 2-nitrofluorene involves a nitroreduction to 2-aminofluorene, which is then N-formylated. nih.gov This metabolic step has been observed in various animal models, including rabbits and rats. iarc.fr In vitro studies have further elucidated this process, demonstrating that liver formamidase, in the presence of N-formyl-L-kynurenine, is responsible for the N-formylation of 2-aminofluorene to FAF. nih.gov

The investigation of FAF's further metabolism has revealed a complex series of biotransformations. When administered to rats, FAF is metabolized into several hydroxylated and acetylated derivatives. nih.gov The major metabolites identified include 7-hydroxy-2-formylaminofluorene and 5-hydroxy-2-formylaminofluorene, as well as their acetylated counterparts, 7-hydroxy-2-acetylaminofluorene (B43800) and 5-hydroxy-2-acetylaminofluorene. nih.gov The detection of these metabolites in both urine and feces highlights the various pathways involved in the detoxification and elimination of FAF. nih.gov

Detailed Research Findings

The following table provides a summary of key research findings related to the metabolism of this compound.

| Parent Compound | Metabolite | Enzyme/Process | Biological System | Key Finding |

| 2-Nitrofluorene | This compound | Nitroreduction followed by N-formylation | Rabbits, Rats | This compound is a urinary and fecal metabolite. iarc.fr |

| 2-Aminofluorene | This compound | N-formylation by liver formamidase | In vitro (liver cytosol) | N-formyl-L-kynurenine is a cofactor in this reaction. nih.gov |

| This compound | 7-hydroxy-2-formylaminofluorene | Ring hydroxylation | Rats | A major metabolite found in urine and feces. nih.gov |

| This compound | 5-hydroxy-2-formylaminofluorene | Ring hydroxylation | Rats | A major metabolite found in urine and feces. nih.gov |

| This compound | 7-hydroxy-2-acetylaminofluorene | Hydroxylation and transacetylation | Rats | A major metabolite indicating metabolic crossover. nih.gov |

| This compound | 5-hydroxy-2-acetylaminofluorene | Hydroxylation and transacetylation | Rats | A major metabolite indicating metabolic crossover. nih.gov |

| This compound | 2-Aminofluorene | Deacylation by formamidase | Rat liver cytosol | Reversion to the primary amine. researchgate.net |

| This compound | 2-Aminofluorene | Deacylation by carboxylesterase | Rat liver microsomes | An alternative deacylation pathway. researchgate.netresearchgate.net |

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

6957-71-7 |

|---|---|

Fórmula molecular |

C14H11NO |

Peso molecular |

209.24 g/mol |

Nombre IUPAC |

N-(9H-fluoren-2-yl)formamide |

InChI |

InChI=1S/C14H11NO/c16-9-15-12-5-6-14-11(8-12)7-10-3-1-2-4-13(10)14/h1-6,8-9H,7H2,(H,15,16) |

Clave InChI |

DOSNGAGLKBWUSU-UHFFFAOYSA-N |

SMILES canónico |

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC=O |

Origen del producto |

United States |

Synthetic Methodologies for 2 Formylaminofluorene and Analogues

Direct Chemical Synthesis of 2-Formylaminofluorene

The most common and direct method for the synthesis of this compound involves the acylation of 2-aminofluorene (B1664046) with a suitable formylating agent. One of the most effective methods is the use of acetic formic anhydride, which can be generated in situ from the reaction of formic acid and acetic anhydride. nih.govreddit.comorgsyn.org This approach offers high yields and is applicable to a wide range of amines, including aromatic amines like 2-aminofluorene. nih.gov

The reaction proceeds by nucleophilic attack of the amino group of 2-aminofluorene on the formyl carbon of the mixed anhydride. The formyl group is more electrophilic than the acetyl group, leading to selective formylation. reddit.com The general reaction is depicted below:

2-Aminofluorene + Acetic Formic Anhydride → this compound + Acetic Acid

While specific reaction conditions for the formylation of 2-aminofluorene are not extensively detailed in the provided search results, a general procedure can be inferred from similar reactions. nih.govgoogle.com The reaction is typically carried out by treating 2-aminofluorene with a pre-formed or in situ generated mixture of formic acid and acetic anhydride. The reaction temperature and time can be optimized to ensure complete conversion and minimize side reactions.

| Reactant 1 | Reactant 2 | Formylating Agent | Product | Key Features |

| 2-Aminofluorene | Formic Acid/Acetic Anhydride | Acetic Formic Anhydride (in situ) | This compound | High selectivity for formylation over acetylation. reddit.com |

Chemical Synthesis of N-Hydroxylated Derivatives and Other Analogues

The N-hydroxylated metabolites of arylamines are considered to be the proximate carcinogens. Therefore, the synthesis of N-hydroxy-2-formylaminofluorene is of significant interest. A direct and selective method for the N-formylation of N-hydroxylamines has been developed using 2,2,2-trifluoroethylformate as the formylating agent. google.com This method is advantageous as it minimizes the formation of O-formylated and N,O-bis-formylated by-products, which can be common with other formylating agents. google.com

The synthesis would first involve the N-hydroxylation of 2-aminofluorene to yield N-hydroxy-2-aminofluorene. This can then be selectively N-formylated.

N-Hydroxy-2-aminofluorene + 2,2,2-Trifluoroethylformate → N-Hydroxy-2-formylaminofluorene

Another important class of analogues are the N-glucuronides, which are significant metabolites. A method for the synthesis of N-(β-1-glucosiduronyl)-N-hydroxy-2-aminofluorene has been described. epa.gov This involves the reaction of N-hydroxy-2-aminofluorene with a protected glucuronic acid derivative, followed by deprotection.

The synthesis of other analogues, such as N-hydroxy-2-acetylaminofluorene, has also been widely studied and provides a model for the synthesis of N-hydroxylated fluorene (B118485) derivatives. nih.govresearchgate.net

| Starting Material | Reagent | Product | Significance |

| N-Hydroxy-2-aminofluorene | 2,2,2-Trifluoroethylformate | N-Hydroxy-2-formylaminofluorene | Selective N-formylation of the hydroxylamine. google.com |

| N-Hydroxy-2-aminofluorene | Protected Glucuronic Acid | N-(β-1-glucosiduronyl)-N-hydroxy-2-aminofluorene | Synthesis of a key metabolite. epa.gov |

In vivo metabolism studies of this compound in rats have identified several hydroxylated metabolites, including 7-hydroxy-2-formylaminofluorene and 5-hydroxy-2-formylaminofluorene, which can also be targeted for chemical synthesis to serve as analytical standards. nih.gov

Derivatization Strategies for Mechanistic Probes

To investigate the mechanisms of action of 2-aminofluorene and its metabolites, various derivatization strategies are employed to create probes for biological studies. A common approach is to introduce a reactive group onto the fluorene backbone that can covalently bind to biomolecules.

One such strategy involves the synthesis of fluorene derivatives bearing an isothiocyanate group (-N=C=S). nih.govnih.gov This functional group readily reacts with primary amino groups in proteins and other biomolecules to form stable thiourea (B124793) linkages. These isothiocyanate derivatives can be further modified with fluorophores to create fluorescent probes for imaging and detection. nih.govnih.gov

The synthesis of these probes typically starts with a functionalized 2-aminofluorene derivative. For example, a nitro group can be introduced and subsequently reduced to an amine, which is then converted to the isothiocyanate using reagents like thiophosgene. nih.gov

| Derivative Type | Functional Group | Application | Synthetic Precursor |

| Fluorescent Probe | Isothiocyanate (-NCS) | Bioconjugation to proteins for imaging. nih.govnih.gov | Functionalized 2-aminofluorene |

These derivatization strategies are essential for developing tools to study the interactions of this compound and its metabolites with cellular macromolecules, providing insights into their mechanisms of toxicity and carcinogenicity.

Metabolic Transformation Pathways of 2 Formylaminofluorene

In Vivo Metabolic Fate and Metabolite Identification

In vivo studies, particularly in rat models, have been instrumental in elucidating the metabolic fate of 2-formylaminofluorene. Following administration, the compound undergoes extensive metabolism, resulting in a variety of products that are excreted in urine and feces. The identification of these metabolites has been achieved through techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. The primary metabolic transformations include hydroxylation, deacylation, and various conjugation reactions.

Hydroxylation Metabolites (e.g., 5-hydroxy-2-formylaminofluorene, 7-hydroxy-2-formylaminofluorene)

Hydroxylation, the addition of a hydroxyl (-OH) group to the fluorene (B118485) ring, is a major metabolic pathway for this compound. In studies conducted on rats, several hydroxylated metabolites have been identified. The most prominent among these are 7-hydroxy-2-formylaminofluorene and 5-hydroxy-2-formylaminofluorene, which are considered major metabolites. nih.gov The introduction of the hydroxyl group increases the water solubility of the compound, facilitating its excretion. Minor hydroxylated metabolites, such as 7-hydroxy-2-aminofluorene and 5-hydroxy-2-aminofluorene, have also been detected, indicating that hydroxylation can occur after deacylation. nih.gov

Table 1: Major and Minor Hydroxylation Metabolites of this compound Identified in Rats

| Metabolite Name | Classification |

| 7-hydroxy-2-formylaminofluorene | Major |

| 5-hydroxy-2-formylaminofluorene | Major |

| 7-hydroxy-2-aminofluorene | Minor |

| 5-hydroxy-2-aminofluorene | Minor |

Conjugation Pathways (e.g., Glucuronidation, Sulfation, Acetylation)

Following hydroxylation and other phase I metabolic reactions, the resulting metabolites of this compound undergo phase II conjugation reactions. These reactions further increase their water solubility and facilitate their elimination from the body.

Glucuronidation and Sulfation: The treatment of rat urine samples with β-glucuronidase and arylsulfatase is a standard procedure in metabolic studies to hydrolyze glucuronide and sulfate (B86663) conjugates, respectively. The necessity of this enzymatic treatment to detect many of the hydroxylated metabolites of this compound strongly indicates that glucuronidation and sulfation are major conjugation pathways. nih.gov These reactions involve the enzymatic transfer of glucuronic acid or a sulfonate group to the hydroxylated metabolites.

Acetylation: Acetylation, the addition of an acetyl group, is another important conjugation pathway. Notably, 7-hydroxy-2-acetylaminofluorene (B43800) and 5-hydroxy-2-acetylaminofluorene have been identified as major metabolites of this compound in rats. nih.gov This finding demonstrates that the formyl group can be metabolically replaced by an acetyl group, or that the deacylated metabolite, 2-aminofluorene (B1664046), and its hydroxylated derivatives can be subsequently acetylated.

Table 2: Identified Conjugation Products of this compound Metabolism in Rats

| Conjugated Metabolite | Pathway |

| 7-hydroxy-2-acetylaminofluorene | Acetylation |

| 5-hydroxy-2-acetylaminofluorene | Acetylation |

| Glucuronide conjugates of hydroxylated metabolites | Glucuronidation |

| Sulfate conjugates of hydroxylated metabolites | Sulfation |

Enzymatic Biotransformation Mechanisms

The metabolic transformations of this compound are catalyzed by a variety of enzymes primarily located in the liver. These enzymatic systems are responsible for both the detoxification and, in some cases, the metabolic activation of the compound.

Role of N-Hydroxylation in Metabolic Activation

While ring hydroxylation is generally considered a detoxification pathway, N-hydroxylation, the addition of a hydroxyl group to the nitrogen atom of the amino group, is a critical metabolic activation step for many aromatic amines and amides. For the closely related and extensively studied carcinogen, 2-acetylaminofluorene (B57845), N-hydroxylation is a well-established pathway leading to the formation of a highly reactive and carcinogenic metabolite. researchgate.net This N-hydroxy metabolite can be further activated, for instance by O-acetylation, to form an unstable intermediate that can bind to DNA, leading to mutations and potentially cancer. frontiersin.org Given the structural similarity, it is highly probable that N-hydroxylation plays a similar role in the metabolic activation of this compound.

Deacylase Enzyme Systems and Activity

The deacylation of this compound to 2-aminofluorene is carried out by deacylase enzymes. Studies on the related compound, 2-acetylaminofluorene, have shown that this process can be inhibited by paraoxon, a known inhibitor of certain de-acetylases. nih.gov This suggests that similar enzyme systems are likely involved in the de-formylation of this compound. The enzymes responsible for this reaction are found in various cellular fractions, including the cytosol. epa.gov Furthermore, N-acetyltransferases (NATs), specifically NAT1 and NAT2, are key enzymes in the metabolism of arylamines. frontiersin.orgnih.gov These enzymes can catalyze both N-acetylation (a detoxification step) and O-acetylation of N-hydroxy metabolites (an activation step). frontiersin.org The interplay between deacylation and acetylation, mediated by these enzyme systems, is a crucial determinant of the biological activity of this compound and its metabolites.

Cytochrome P450 Enzymes in Fluorene Metabolism

The Cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in the phase I metabolism of a wide array of xenobiotics, including aromatic amines and their derivatives. While direct studies on the specific CYP isozymes involved in the metabolism of this compound are limited, significant insights can be drawn from the extensive research on the closely related compound, 2-acetylaminofluorene (AAF). Given that FAF is metabolized to AAF in vivo, the subsequent metabolic steps are likely to be mediated by the same or similar CYP enzymes. nih.gov

The primary role of CYP enzymes in the metabolism of AAF is the hydroxylation of the aromatic ring and the N-hydroxylation of the acetylamino group. nih.govnih.gov Ring-hydroxylation is generally considered a detoxification pathway, leading to the formation of more polar metabolites that can be readily excreted. In contrast, N-hydroxylation is a critical activation step, leading to the formation of reactive intermediates that can bind to cellular macromolecules, including DNA.

Studies with reconstituted mouse liver microsomal cytochrome P-450 enzyme systems have shown that both ring- and N-hydroxylation of AAF are dependent on these enzymes. nih.gov The activity of these enzymes can be induced by exposure to certain chemicals, such as 3-methylcholanthrene, which leads to a several-fold increase in the hydroxylation activity. nih.gov This inducibility is a characteristic feature of several CYP isozymes, particularly those in the CYP1A family.

Other Enzymatic Systems (e.g., Esterases, N-Acetyltransferases)

Beyond the Cytochrome P450 system, other enzymatic pathways are integral to the metabolic transformation of this compound and its metabolites. These include esterases (specifically carboxylesterases and formamidase) and N-acetyltransferases (NATs).

Esterases and Deformylation: The conversion of FAF to 2-aminofluorene involves the hydrolytic cleavage of the formyl group, a process known as deformylation. In vitro studies with rat liver preparations have demonstrated that this deacylation is catalyzed by enzymes in both the microsomal and cytosolic fractions. nih.gov The microsomal activity is attributed to carboxylesterases, which are a broad family of enzymes known to hydrolyze esters and amides. nih.govannualreviews.orgresearchgate.netresearchgate.net The cytosolic deacylating activity has been identified as being due to formamidase, an enzyme that specifically catalyzes the hydrolysis of N-formyl compounds. nih.gov Formamidase has been shown to deacylate both N-arylformamides and N-arylacetamides. nih.gov

N-Acetyltransferases (NATs): N-acetyltransferases are phase II metabolizing enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to aromatic amines and their metabolites. nih.govworldscientific.comnih.govfrontiersin.orglouisville.edu In the context of FAF metabolism, NATs can play a dual role. Firstly, they can catalyze the N-acetylation of 2-aminofluorene, which is formed from the deformylation of FAF, to produce 2-acetylaminofluorene. nih.gov Secondly, and more critically in terms of bioactivation, NATs can catalyze the O-acetylation of N-hydroxy-arylamine metabolites. This O-acetylation creates highly reactive and unstable N-acetoxyarylamine intermediates that are implicated in the initiation of carcinogenesis. nih.gov Humans express two main NAT isozymes, NAT1 and NAT2, which exhibit different substrate specificities and are genetically polymorphic, leading to variations in acetylation capacity among individuals. nih.gov

Enzymatic Systems Involved in this compound Metabolism

| Enzyme System | Primary Function | Metabolic Step |

| Cytochrome P450 | Oxidation (Hydroxylation) | Ring-hydroxylation of FAF/AAF, N-hydroxylation of AAF |

| Carboxylesterases | Hydrolysis (Deformylation) | Conversion of FAF to 2-aminofluorene in microsomes |

| Formamidase | Hydrolysis (Deformylation) | Conversion of FAF to 2-aminofluorene in cytosol |

| N-Acetyltransferases (NATs) | Acetylation | N-acetylation of 2-aminofluorene to AAF, O-acetylation of N-hydroxy metabolites |

Non-Enzymatic Chemical Transformations of this compound and its Metabolites

In addition to enzymatic metabolism, this compound and its metabolites may undergo non-enzymatic chemical transformations under certain physiological conditions. The stability of the amide bond in FAF and the reactivity of its hydroxylated metabolites are key factors in these potential non-enzymatic reactions.

The hydrolysis of amides, including formamides, can occur non-enzymatically, although it is generally a slow process under physiological pH and temperature. masterorganicchemistry.com The rate of hydrolysis is influenced by the chemical environment and the structure of the molecule. nih.gov While enzymatic hydrolysis by esterases and formamidases is the primary route for the cleavage of the formyl group from FAF, spontaneous hydrolysis could contribute to a minor extent to the formation of 2-aminofluorene, particularly under acidic or basic conditions. acs.orgresearchgate.netacs.org

The hydroxylated metabolites of FAF, such as 7-hydroxy-2-formylaminofluorene and 5-hydroxy-2-formylaminofluorene, possess phenolic hydroxyl groups. These groups can potentially undergo oxidation, although the stability of hydroxylated fluorene derivatives under physiological conditions is not extensively documented. The parent compound, fluorene, is stable under recommended storage conditions. nih.gov The introduction of hydroxyl groups can alter the chemical stability and reactivity of the molecule. ufba.br For instance, phenolic compounds can be susceptible to oxidation, forming quinone-type structures, especially in the presence of reactive oxygen species. However, specific data on the non-enzymatic degradation pathways of hydroxylated FAF metabolites are scarce.

Molecular Mechanisms of Dna Adduct Formation by 2 Formylaminofluorene Metabolites

Formation of Electrophilic Intermediates from 2-Formylaminofluorene and its Hydroxylated Derivatives

The metabolic activation of this compound is a prerequisite for its interaction with DNA. This process involves enzymatic reactions that convert the relatively inert parent compound into highly reactive electrophilic intermediates. A key initial step is N-hydroxylation, which leads to the formation of N-hydroxy-2-formylaminofluorene. This hydroxylated derivative can undergo further activation through sulfation or O-acetylation, resulting in the formation of unstable esters. These esters can then spontaneously decompose to form highly reactive nitrenium ions, which are potent electrophiles that readily attack nucleophilic sites on DNA.

In addition to the formylated pathway, deacylation of this compound can occur, leading to the formation of 2-aminofluorene (B1664046) (2-AF). This compound can also be N-hydroxylated to form N-hydroxy-2-aminofluorene (N-OH-2-AF), another highly reactive metabolite capable of forming DNA adducts. nih.govsemanticscholar.org The formation of these various electrophilic intermediates highlights the complex metabolic pathways involved in the genotoxicity of this compound.

Covalent Adduct Formation with DNA Bases

The electrophilic metabolites of this compound react with the nitrogen and carbon atoms of DNA bases, leading to the formation of covalent adducts. These adducts disrupt the normal structure and function of DNA.

The most common targets for adduct formation by this compound metabolites are the purine (B94841) bases, guanine (B1146940) and adenine, due to their electron-rich nature. The N7 and C8 positions of guanine are particularly susceptible to attack by the electrophilic intermediates. nih.govnih.gov While the N7 position of guanine is considered the most nucleophilic site in DNA, adducts at the C8 position are also frequently observed. nih.govnih.gov There is evidence to suggest that initial adduct formation may occur at the N7 position of guanine, followed by a rearrangement to the more stable C8 position. nih.govnih.gov The N3 position of adenine is another, albeit less frequent, site for adduct formation. nih.gov

The major DNA adducts identified following exposure to this compound and its parent compound, 2-acetylaminofluorene (B57845) (2-AAF), include:

N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF)

N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF) nih.govsemanticscholar.org

3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF) nih.govsemanticscholar.org

The formation of DNA adducts by this compound metabolites can result in different stereochemical conformations. For instance, the dG-C8-AF adduct tends to maintain the normal anti configuration of the guanine base relative to the deoxyribose sugar. nih.gov In contrast, the bulkier dG-C8-AAF adduct often forces the guanine base into a syn configuration. nih.gov These conformational differences can significantly impact the local DNA structure and the subsequent recognition and processing of the adduct by cellular machinery. The dG-AAF adduct, for example, has been shown to exist in an equilibrium of three distinct conformers in duplex DNA: a major groove conformation (B-form), a base-displaced stacked conformation (S-form), and a minor groove wedge conformation (W-form). nih.gov The relative populations of these conformers are influenced by the surrounding DNA sequence. nih.gov

The planar aromatic ring structure of the fluorene (B118485) moiety allows it to intercalate, or insert, between the base pairs of the DNA double helix. nih.gov This intercalation can stabilize the DNA adduct and further distort the helical structure. Spectroscopic studies have shown that 2-acetylaminofluorene can bind to DNA through both intercalation and external binding. nih.gov The ability of the carcinogen to intercalate can direct adduct formation to specific nucleophilic sites within the DNA. nih.gov

DNA Adducts in Relationship to DNA Replication and Repair Processes

The presence of this compound-DNA adducts can have profound effects on DNA replication and repair. During replication, these bulky adducts can block the progression of DNA polymerases, leading to stalled replication forks and potentially cell death. nih.gov Alternatively, specialized translesion synthesis (TLS) polymerases may be recruited to bypass the lesion, often with a higher error rate, leading to mutations. nih.gov For example, the dG-C8-AF adduct is more readily bypassed by some DNA polymerases than the bulkier dG-C8-AAF adduct. nih.gov

Cells possess sophisticated DNA repair mechanisms to remove adducts and restore the integrity of the genome. The primary pathway for the removal of bulky adducts like those formed by this compound is nucleotide excision repair (NER). nih.gov The efficiency of NER can be influenced by the specific structure of the adduct and the surrounding DNA sequence. nih.gov Studies have shown that the dG-C8-AAF adduct is a better substrate for NER than the dG-C8-AF adduct. nih.gov If not repaired, these persistent adducts can lead to mutations during subsequent rounds of DNA replication, a key step in the initiation of cancer.

Advanced Analytical and Spectroscopic Methodologies for Studying 2 Formylaminofluorene Chemical Biology

Chromatographic Techniques for Separation and Quantification of 2-Formylaminofluorene, Metabolites, and DNA Adducts

Chromatographic methods are fundamental to the analysis of this compound, providing the necessary separation of complex biological mixtures to isolate the compound and its derivatives for further characterization and quantification.

High-Performance Liquid Chromatography (HPLC) with various detection methods (e.g., UV, Fluorescence)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and its metabolites. nih.gov Its high resolution and sensitivity allow for the separation and quantification of these compounds from complex biological matrices like urine and feces. nih.gov

In a notable study on the in vivo metabolism of FAF in rats, HPLC was employed to analyze a benzene (B151609) extract of urine samples. This analysis successfully separated ten distinct peaks, which were identified as FAF and its various metabolic products. nih.gov The identification of these metabolites was further confirmed by comparing their HPLC retention times with those of authentic, synthesized standards. nih.gov

The versatility of HPLC is enhanced by the use of various detection methods:

UV Detection : UV detectors are commonly used in HPLC systems to detect aromatic compounds like FAF and its metabolites, which absorb light in the ultraviolet spectrum. The specific absorbance profile can aid in the initial identification of compound classes.

Fluorescence Detection : For enhanced sensitivity and selectivity, fluorescence detection can be employed. lcms.czvjst.vngnest.orgscience.gov Many polycyclic aromatic compounds and their derivatives are naturally fluorescent or can be derivatized to be fluorescent, allowing for their detection at very low concentrations. This is particularly advantageous when analyzing trace amounts of metabolites or DNA adducts in biological samples. vjst.vngnest.orgscience.govnih.gov

A typical HPLC setup for the analysis of FAF metabolites might involve a reversed-phase column (e.g., C8 or C18) and a gradient elution system. For instance, a method developed for the parent compound, 2-aminofluorene (B1664046), and its derivatives utilized a Dupont Zorbax C-8 column with a gradient of isopropanol (B130326) in 0.02 M acetic acid. nih.gov Such a system allows for the effective separation of compounds with varying polarities, from the parent FAF to its more polar hydroxylated metabolites.

The following table summarizes the metabolites of this compound identified using HPLC in conjunction with other spectroscopic methods:

| Peak Number | Compound | Identification Status |

| 1 | 7-hydroxy-2-formylaminofluorene | Major Metabolite, Unequivocally Identified |

| 2 | 7-hydroxy-2-acetylaminofluorene (B43800) | Major Metabolite, Unequivocally Identified |

| 4 | 5-hydroxy-2-formylaminofluorene | Major Metabolite, Unequivocally Identified |

| 5 | 5-hydroxy-2-acetylaminofluorene | Major Metabolite, Unequivocally Identified |

| - | 7-hydroxy-2-aminofluorene | Minor Metabolite, Detected by HPLC |

| - | 5-hydroxy-2-aminofluorene | Minor Metabolite, Detected by HPLC |

| - | 2-acetylaminofluorene (B57845) | Minor Metabolite, Detected by HPLC |

| - | 2-aminofluorene | Minor Metabolite, Detected by HPLC |

| - | This compound | Parent Compound, Detected by HPLC |

This table is based on data from the study of the in vivo metabolism of this compound in rats. nih.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile, cost-effective, and rapid separation technique that plays a significant role in the analysis of this compound and its derivatives. longdom.orgaga-analytical.com.plresearchgate.netpramanaresearch.org It is often used for monitoring the progress of chemical reactions, assessing compound purity, and as a preliminary analytical tool before employing more sophisticated techniques like HPLC. longdom.orgresearchgate.netumich.edu

In the context of FAF metabolism, TLC is used alongside HPLC for the identification of metabolites. nih.gov The behavior of the isolated metabolites on a TLC plate, specifically their retention factor (Rf) values, is compared with that of authentic standards. nih.gov The Rf value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is dependent on the polarity of the compound, the stationary phase, and the mobile phase. brainly.combrainly.comodinity.comquizlet.com

Principle of Separation:

TLC separates compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent material like silica (B1680970) gel on a plate) and a liquid mobile phase (a solvent or mixture of solvents). longdom.org For fluorene (B118485) derivatives, a polar stationary phase like silica gel is common. odinity.com

Nonpolar compounds , such as the parent fluorene, have a weaker affinity for the polar stationary phase and travel further up the plate with the nonpolar mobile phase, resulting in a higher Rf value . brainly.combrainly.comodinity.com

Polar compounds , such as the hydroxylated metabolites of FAF (e.g., 5-hydroxy-2-formylaminofluorene), interact more strongly with the polar stationary phase and move a shorter distance, leading to a lower Rf value . brainly.combrainly.com

The following table illustrates the expected relative Rf values for FAF and its hydroxylated metabolites based on the principles of TLC:

| Compound | Expected Polarity | Expected Relative Rf Value |

| This compound | Less Polar | Higher |

| 5-hydroxy-2-formylaminofluorene | More Polar | Lower |

| 7-hydroxy-2-formylaminofluorene | More Polar | Lower |

This table is a representation of the general principles of TLC and the expected behavior of the listed compounds.

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool in the study of this compound, providing detailed information on the molecular weight and structure of the parent compound, its metabolites, and its DNA adducts.

Tandem Mass Spectrometry (MS/MS) for Adduct Characterization

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural characterization of molecules, including the DNA adducts formed by reactive metabolites of this compound. nih.govnih.gov MS/MS involves multiple stages of mass analysis, typically including the selection of a precursor ion, its fragmentation, and the analysis of the resulting product ions. nih.gov This fragmentation pattern provides a structural fingerprint of the molecule. nih.govnih.gov

For DNA adducts, MS/MS is crucial for:

Confirming the identity of the adducted base: Fragmentation can lead to the loss of the deoxyribose sugar, leaving the modified nucleobase which can be identified by its mass.

Identifying the site of adduction on the DNA base: The fragmentation pattern can provide clues as to where the carcinogen is attached to the purine (B94841) or pyrimidine (B1678525) ring.

Characterizing the structure of the carcinogen moiety: The fragmentation of the adducted molecule can reveal the structure of the bound chemical.

Studies on the parent compound, 2-acetylaminofluorene (2-AAF), have identified several key DNA adducts, including N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF), N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF), and 3-(deoxyguanosin-N²-yl)-2-acetylaminofluorene (dG-N²-AAF). semanticscholar.orgnih.gov The structural elucidation of these adducts relies heavily on techniques like MS/MS.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are critical for determining the elemental composition of unknown compounds. measurlabs.comnih.govalgimed.comresearchgate.net Instead of providing a nominal mass, HRMS can measure the mass of a molecule to within a few parts per million (ppm), allowing for the confident assignment of a molecular formula. algimed.comuci.edursc.org

The utility of HRMS in the study of this compound includes:

Unambiguous identification of metabolites: By providing an accurate mass, HRMS can distinguish between different potential metabolites that may have the same nominal mass but different elemental compositions.

Confirmation of DNA adduct structures: The high mass accuracy of HRMS allows for the confident determination of the elemental formula of a DNA adduct, confirming the addition of the FAF metabolite to a specific DNA base.

Elucidation of fragmentation pathways: In conjunction with MS/MS, HRMS can accurately determine the masses of fragment ions, which aids in deciphering the fragmentation pathways and confirming the structure of the parent molecule. algimed.com

Radiochemical Labeling Techniques for Adduct Detection and Measurement

Radiochemical labeling techniques offer exceptional sensitivity for the detection and quantification of DNA adducts, even at the very low levels often found in biological systems.

The ³²P-postlabeling assay is a widely used and highly sensitive method for detecting DNA adducts from a variety of carcinogens, including aromatic amines like the parent compounds of FAF. semanticscholar.orgnih.govnih.govresearchgate.netyoutube.com The general procedure for this assay involves the following steps:

DNA Isolation and Digestion: DNA is isolated from tissues or cells and enzymatically digested to normal and adducted deoxynucleoside 3'-monophosphates. nih.gov

Adduct Enrichment: The more hydrophobic DNA adducts are often enriched from the bulk of normal nucleotides, for example, by butanol extraction. semanticscholar.org

³²P-Labeling: The 5'-hydroxyl group of the adducted nucleotides is radioactively labeled by transferring the ³²P-phosphate from [γ-³²P]ATP, a reaction catalyzed by T4 polynucleotide kinase. researchgate.net

Chromatographic Separation: The resulting ³²P-labeled adducted nucleotides are then separated, typically by multi-dimensional thin-layer chromatography (TLC). semanticscholar.orgnih.gov

Detection and Quantification: The radioactive spots on the TLC plate are detected by autoradiography and quantified by scintillation counting or phosphorimaging. The level of DNA adducts is then expressed relative to the total amount of DNA analyzed.

This technique is sensitive enough to detect as few as one adduct in 10¹⁰ normal nucleotides. researchgate.net Studies on 2-acetylaminofluorene have successfully used the ³²P-postlabeling assay to measure the formation of DNA adducts in various in vitro and in vivo systems. semanticscholar.orgnih.gov Given that FAF is a metabolite of 2-aminofluorene, the ³²P-postlabeling assay is a highly relevant and powerful tool for studying the formation of DNA adducts resulting from exposure to FAF. nih.gov

³²P-Postlabeling Assay for DNA Adducts

The ³²P-postlabeling assay is an exceptionally sensitive method for the detection and quantification of DNA adducts, including those formed by this compound and its metabolites. nih.govresearchgate.net Its high sensitivity allows for the detection of adducts at frequencies as low as one in 10¹⁰ nucleotides, requiring only microgram amounts of DNA. nih.gov This makes it suitable for a wide range of in vivo and in vitro studies. nih.govnih.gov

The assay involves a series of enzymatic steps to isolate and label the adducted nucleotides.

Table 1: Key Steps of the ³²P-Postlabeling Assay

| Step | Description |

|---|---|

| 1. DNA Digestion | The DNA sample is enzymatically digested into its constituent normal and adducted deoxynucleoside 3'-monophosphates. |

| 2. Adduct Enrichment | The bulky, hydrophobic adducts are separated from the normal, unmodified nucleotides. This can be achieved through methods like nuclease P1 digestion, which dephosphorylates normal nucleotides, or by butanol extraction. semanticscholar.org |

| 3. Radiolabeling | The enriched adducts are radiolabeled at the 5'-position by T4 polynucleotide kinase, which catalyzes the transfer of a ³²P-labeled phosphate (B84403) group from [γ-³²P]ATP. nih.gov This step results in the formation of adducted nucleoside-3',5'-bisphosphates. researchgate.net |

| 4. Separation & Detection | The ³²P-labeled adducts are separated using multi-directional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). nih.govsemanticscholar.org |

| 5. Quantification | The separated adducts are detected and quantified by measuring their radioactive decay using autoradiography or phosphorimaging. The results are often expressed as relative adduct levels (RAL). |

Studies on the closely related compound, 2-acetylaminofluorene (AAF), have successfully utilized the ³²P-postlabeling assay to identify several key DNA adducts. semanticscholar.org The major adducts identified include N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF) and two acetylated forms, N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF) and 3-(deoxyguanosin-N²-yl)-2-acetylaminofluorene (dG-N²-AAF). semanticscholar.org Research on the N-hydroxy derivatives of 2-aminofluorene has shown that the N-formyl derivative forms adducts in both human and rat cells, and its metabolic activation pathway may involve not only cytosolic acetyltransferases but also microsomal carboxylesterases. nih.gov

Spectroscopic Techniques for Mechanistic Insights

Spectroscopic methods are invaluable for providing detailed mechanistic insights into how this compound and related adducts alter the structure and conformation of DNA.

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to monitor the interactions between fluorene derivatives and DNA. nih.gov The parent compound, 2-aminofluorene, exhibits maximum absorption at wavelengths of 287.5 nm and 315 nm. nih.gov Changes in the UV-Vis spectrum of DNA upon binding with a compound like 2-acetylaminofluorene can indicate the mode of interaction and the stability of the resulting complex. nih.gov Experimental and theoretical UV-Vis spectra have been used to characterize the electronic properties of 2-aminofluorene, providing foundational data for understanding its interactions. nih.gov

Circular Dichroism (CD)

Circular Dichroism (CD) spectroscopy is a powerful tool for investigating the conformational changes in DNA resulting from adduct formation. nih.govtandfonline.com The covalent binding of aminofluorene (AF) or acetylaminofluorene (AAF) to the C8 position of guanine (B1146940) induces significant distortions in the DNA double helix, which are detectable by CD. scilit.comnih.gov

These adducts can exist in an equilibrium of different conformations, primarily the "S" (base-displaced stacked) conformer and the "B" (B-DNA type) conformer. nih.govoup.com

S-Conformer (Stacked): The fluorene ring stacks into the DNA helix, displacing the modified guanine base. This conformation causes a major distortion of the DNA structure. researchgate.net

CD studies have shown that the AF adduct causes smaller changes in the CD spectrum compared to the AAF adduct, suggesting it produces less conformational distortion. scilit.com The equilibrium between these conformers is sequence-dependent and influences the thermodynamic stability of the DNA duplex. nih.govoup.com This conformational heterogeneity is critical for understanding how these adducts are recognized and processed by DNA repair enzymes. researchgate.net

X-ray Crystallography for Related Systems

X-ray crystallography provides atomic-level resolution of molecular structures, offering definitive insights into the geometry and conformation of molecules. iaea.orgepa.gov While a crystal structure of a this compound-DNA adduct may not be available, studies on related compounds are highly informative.

For instance, the crystal structures of DNA polymerases in complex with DNA containing dG-AAF and dG-AF adducts have revealed the structural basis for their different mutagenic outcomes. nih.gov These studies show that the dG-AAF adduct, which cannot easily adopt an anti conformation due to steric hindrance from the acetyl group, causes a major structural distortion. nih.gov The modified guanine is pushed out of the helix, and the fluorene ring intercalates into the polymerase. nih.gov This provides a clear mechanistic picture of how the adduct stalls DNA replication and induces frameshift mutations. nih.gov Such crystallographic studies on related systems are essential for building accurate models of how DNA adducts derived from compounds like this compound exert their biological effects.

Computational Chemistry and Theoretical Approaches to 2 Formylaminofluorene Research

Quantum Chemical Calculations for Reaction Energetics and Transition States

Quantum chemical calculations are fundamental to understanding the chemical transformations that FAF undergoes in biological systems. These methods, such as Density Functional Theory (DFT) and ab initio calculations (e.g., G3, CBS-QB3), are used to model the electronic structure of molecules and compute the energetics of reaction pathways. researchgate.netchem960.com This is particularly valuable for studying metabolic activation steps like N-hydroxylation and subsequent deacylation, which are critical for the conversion of FAF into a DNA-reactive species.

N-hydroxylation: The primary activation step for compounds like FAF and AAF is N-hydroxylation, a reaction catalyzed by cytochrome P-450 enzymes. nih.govnih.gov Quantum chemical calculations can determine the reaction's thermodynamic and kinetic feasibility by calculating the energies of the reactant, transition state, and product. For the analogous compound AAF, studies have shown that N-hydroxylation is a major pathway. nih.gov Theoretical models can elucidate the transition state structure, providing a three-dimensional picture of the atomic rearrangements during the reaction. These calculations help explain why N-hydroxylation is a preferred metabolic route over ring hydroxylation at certain positions, which generally leads to detoxification. nih.gov

Deacylation: Following N-hydroxylation, the resulting N-hydroxy-FAF can undergo further transformation, including deacylation to form N-hydroxy-2-aminofluorene. Computational methods can model the energetics of this process, helping to predict its likelihood and the stability of the resulting reactive nitrenium ion, which is a key ultimate carcinogen that reacts with DNA.

The table below summarizes the application of quantum chemical methods to study reactions relevant to FAF.

| Reaction Type | Computational Method | Key Findings |

| N-hydroxylation | Density Functional Theory (DFT) | Calculation of activation energy barriers and reaction enthalpies, confirming the thermodynamic favorability of the N-hydroxylation pathway. |

| Ring Hydroxylation | Ab initio methods (G3, CBS) | Comparison of energy barriers for hydroxylation at different ring positions, helping to predict the ratio of activation vs. detoxification metabolites. |

| Deacylation | Transition State Theory | Modeling of the transition state for the removal of the formyl group, providing insight into the formation of more reactive intermediates. |

| Nitrenium Ion Formation | Solvation Models with QM | Calculation of the stability and reactivity of the ultimate carcinogenic nitrenium ion in an aqueous environment. |

Molecular Modeling and Dynamics Simulations of DNA-Adduct Interactions

Once metabolically activated, FAF forms covalent adducts with DNA, primarily at the C8 position of guanine (B1146940). semanticscholar.org These adducts disrupt the normal structure and function of DNA, leading to mutations. Molecular modeling and molecular dynamics (MD) simulations are powerful techniques used to explore the structural and dynamic consequences of these DNA lesions. scilit.commdpi.com

Research on the closely related AAF-DNA adducts has revealed significant conformational heterogeneity, which is believed to be a key determinant of its biological outcomes, such as susceptibility to DNA repair and mutagenic potential. nih.gov These adducts can adopt several distinct conformations, including:

Stacked (S) Conformation: The fluorene (B118485) ring is inserted into the DNA helix, displacing the modified guanine.

Wedge (W) Conformation: The fluorene resides in the minor groove. nih.gov

Molecular dynamics simulations, which compute the motion of atoms over time, provide a dynamic view of how these adducts affect DNA structure, stability, and flexibility. mdpi.com These simulations have shown that the specific DNA sequence flanking the adduct plays a crucial role in determining the equilibrium between the S, B, and W conformers. nih.gov This sequence-dependent conformational flexibility is critical for understanding how the cell's DNA repair machinery recognizes and processes these lesions. semanticscholar.org

| Adduct Conformation | Fluorene Ring Position | Impact on DNA Helix |

| Stacked (S) | Intercalated into the DNA helix | Major distortion, base displacement |

| Major Groove (B) | Positioned in the major groove | Minimal distortion, maintains Watson-Crick pairing |

| Minor Groove (W) | Positioned in the minor groove | Localized distortion |

Prediction of Metabolite Structures and Reactivity

Computational tools play a significant role in predicting the metabolic fate of xenobiotics like FAF. By simulating the enzymatic reactions involved in metabolism, it is possible to predict the structures of potential metabolites and assess their chemical reactivity. nih.gov

Experimental studies on rats have identified several metabolites of FAF in urine and feces, including hydroxylated products and their acetylated analogues. nih.gov The major identified metabolites were 7-hydroxy-2-formylaminofluorene and 5-hydroxy-2-formylaminofluorene, along with their corresponding acetylated forms. nih.gov

Computational approaches can complement these experimental findings.

Structure Prediction: Software platforms can predict the likely sites of metabolism on a parent molecule based on established knowledge of enzymatic reactions (e.g., cytochrome P450-mediated oxidation). nih.gov For FAF, these tools would predict hydroxylation at various positions on the fluorene ring system.

Reactivity Prediction: Once the structures of potential metabolites are predicted, quantum chemical methods can be used to calculate their reactivity. neurips.cc Parameters such as ionization potential, electron affinity, and the energies of frontier molecular orbitals (HOMO and LUMO) can indicate a metabolite's potential to act as an electrophile and react with nucleophilic sites in DNA. This allows for the ranking of metabolites based on their predicted carcinogenic potential.

Ligand-Protein Docking and Enzyme Mechanism Modeling

To understand how FAF is metabolized, it is crucial to study its interactions with metabolic enzymes like cytochromes P450 (CYPs). Ligand-protein docking is a computational technique that predicts the preferred binding orientation of a small molecule (ligand) to a protein target. chemrxiv.orgscispace.com

In the context of FAF, docking simulations can be used to:

Identify Key Binding Interactions: Model how FAF fits into the active site of a specific CYP isoform. This reveals the key amino acid residues involved in binding and stabilizing the ligand through interactions like hydrogen bonds and hydrophobic contacts.

Explain Metabolic Regioselectivity: The orientation of FAF within the enzyme's active site determines which part of the molecule is closest to the catalytic center (the heme iron). This can explain why certain positions (like the nitrogen or specific ring carbons) are preferentially hydroxylated over others.

Model Enzyme Mechanisms: Combining docking with quantum mechanics/molecular mechanics (QM/MM) methods allows for the simulation of the entire catalytic cycle. This provides a detailed, step-by-step model of how the enzyme converts FAF into its hydroxylated metabolites, including the energetics of each step.

While specific docking studies on FAF are not widely published, extensive research on other ligands binding to CYPs and other receptors like the formyl peptide receptors provides a strong methodological framework for such investigations. nih.govnih.gov These studies demonstrate the power of computational modeling to elucidate the molecular basis of ligand recognition and enzyme function.

Current Research Frontiers and Future Directions in 2 Formylaminofluorene Chemical Research

Development of Novel Analytical Platforms for Adduct Detection and Characterization (e.g., Adductomics)

A significant frontier in the study of 2-formylaminofluorene is the development and application of advanced analytical platforms for the detection and characterization of its adducts, particularly those formed with DNA. The concept of "adductomics," the comprehensive analysis of all adducts in a biological system, offers a powerful approach to understanding the genotoxic potential of this compound. nih.gov

Modern mass spectrometry (MS) techniques, especially when coupled with liquid chromatography (LC-MS), are at the forefront of these efforts. nih.gov High-resolution mass spectrometry allows for the precise identification and quantification of DNA adducts, even at low abundance. berkeley.edu Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent adduct ion and analyzing the resulting product ions. nih.gov While specific adductomics studies on this compound are not yet widely published, the methodologies developed for related compounds like 2-acetylaminofluorene (B57845) and 2-aminofluorene (B1664046) provide a clear roadmap. nih.govnih.gov These methods can be adapted to identify and quantify the specific DNA adducts formed from the metabolic activation of this compound.

Another promising avenue is the use of immunoassays, such as radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA), which utilize antibodies that specifically recognize carcinogen-DNA adducts. berkeley.edunih.gov These techniques offer high sensitivity and can be used to screen large numbers of samples for the presence of this compound adducts. The development of monoclonal antibodies specific to the adducts of this compound would be a significant step forward in this area.

The table below summarizes the key analytical platforms and their potential applications in the study of this compound adducts.

| Analytical Platform | Principle | Potential Application for this compound |

| LC-MS/MS | Separation of adducts by liquid chromatography followed by mass analysis and fragmentation for structural elucidation. | Identification and quantification of specific this compound-DNA adducts in in vitro and in vivo models. |

| High-Resolution MS | Accurate mass measurement to determine the elemental composition of adducts. | Confirmation of the identity of novel this compound adducts. |

| Immunoassays (ELISA, RIA) | Use of specific antibodies to detect and quantify adducts. | High-throughput screening of biological samples for exposure to this compound. |

| ³²P-Postlabeling | Radioactive labeling of DNA adducts to enhance sensitivity of detection. | Sensitive detection of unknown this compound-DNA adducts. berkeley.edunih.gov |

Interdisciplinary Approaches Integrating Chemical Synthesis, Metabolic Studies, and Computational Modeling

Future progress in understanding the biological activity of this compound will heavily rely on interdisciplinary approaches that integrate chemical synthesis, detailed metabolic studies, and computational modeling. This synergistic approach allows for a more comprehensive understanding of the compound's journey from exposure to its ultimate molecular targets.

Chemical synthesis is fundamental for providing authentic standards of this compound and its potential metabolites. mdpi.comresearchgate.net The synthesis of isotopically labeled analogs (e.g., with ¹³C or ¹⁵N) is crucial for metabolic and adduct studies using mass spectrometry. Furthermore, the synthesis of suspected reactive intermediates can help to confirm metabolic pathways and their role in adduct formation.

Metabolic studies , both in vivo and in vitro, are essential for elucidating the biotransformation of this compound. Research has already identified several metabolites of this compound in rats, including hydroxylated derivatives. nih.gov Future studies should aim to identify the specific enzymes responsible for these transformations and to characterize the formation of reactive electrophiles that can bind to macromolecules like DNA.

Computational modeling offers powerful tools to complement experimental studies. nih.govlivermetabolism.com Quantum mechanical calculations can be used to predict the reactivity of different sites on the this compound molecule and to model the transition states of metabolic reactions. Molecular docking simulations can predict how this compound and its metabolites interact with the active sites of metabolic enzymes. Quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of a series of related fluorene (B118485) derivatives.

The integration of these three disciplines can be envisioned in a cyclical workflow, as depicted in the table below.

| Research Stage | Chemical Synthesis | Metabolic Studies | Computational Modeling |

| Hypothesis Generation | Predict potential metabolites and reactive intermediates. | ||

| Experimental Validation | Synthesize predicted metabolites and standards. | Investigate the formation of predicted metabolites in vitro and in vivo. | |

| Mechanistic Insight | Characterize the role of specific enzymes in metabolite formation. | Model enzyme-substrate interactions and reaction mechanisms. | |

| Refinement | Synthesize derivatives to probe structure-activity relationships. | Refine computational models based on experimental data. |

Exploration of Chemical Reactivity and Derivative Design for Fundamental Mechanistic Studies

A deeper understanding of the fundamental chemical reactivity of this compound is crucial for elucidating its mechanism of action. This involves studying its reactions with biologically relevant nucleophiles and designing derivatives to probe specific aspects of its reactivity and metabolic activation.

Systematic studies of the chemical reactivity of this compound can provide insights into its potential to form adducts with cellular macromolecules. This includes investigating its stability under different pH conditions and its reactivity towards nucleophilic sites on DNA bases and amino acid residues.

The design and synthesis of derivatives of this compound can be a powerful tool for mechanistic studies. For example, introducing electron-donating or electron-withdrawing groups at different positions on the fluorene ring can modulate its electronic properties and, consequently, its metabolic activation and reactivity. By comparing the biological activity of these derivatives with that of the parent compound, researchers can gain valuable information about the structure-activity relationships and the key molecular features required for its effects.

The following table outlines potential strategies for exploring the chemical reactivity and designing derivatives of this compound for mechanistic studies.

| Research Strategy | Rationale | Expected Outcome |

| Reactivity with Nucleophiles | To mimic reactions with biological macromolecules. | Identification of potential sites of adduction on DNA and proteins. |

| Synthesis of Hydroxylated Metabolites | To confirm metabolic pathways and assess the reactivity of these metabolites. | Understanding the role of specific metabolites in the overall biological activity. |

| Design of Derivatives with Modified Electronic Properties | To probe the influence of electronic effects on metabolic activation and reactivity. | Elucidation of structure-activity relationships and the mechanism of activation. |

| Synthesis of Isotopically Labeled Analogs | To trace the metabolic fate and identify adducts using mass spectrometry. | Unambiguous identification and quantification of metabolites and adducts. |

Q & A

Basic: What are the standard protocols for synthesizing and characterizing 2-formylaminofluorene (2-FAF) in laboratory settings?

Methodological Answer:

Synthesis typically involves the acylation of 2-aminofluorene using formylating agents (e.g., formic acid or acetic-formic anhydride). Purification is achieved via column chromatography or recrystallization. Characterization requires:

- Nuclear Magnetic Resonance (NMR) for structural confirmation (e.g., distinguishing formyl protons at δ 8.1–8.3 ppm).

- High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity (>95% recommended).

- Mass Spectrometry (MS) for molecular ion confirmation (m/z 209.26 for C₁₄H₁₁NO).

For novel derivatives, elemental analysis and X-ray crystallography are advised to confirm purity and structure .

Basic: How do researchers ensure reproducibility in 2-FAF toxicity assays?

Methodological Answer:

Reproducibility hinges on:

- Standardized dosing (e.g., 4400 mg/kg in rat models for chronic exposure studies).

- Positive controls (e.g., using 2-acetylaminofluorene as a benchmark carcinogen).

- Strict adherence to OECD Guidelines for in vitro mutagenicity (e.g., Ames test at 100 ng/plate with Salmonella strains).

- Reporting detailed protocols for metabolic activation systems (e.g., S9 liver fractions) and statistical thresholds (e.g., p < 0.05 for significance) .

Advanced: What methodologies resolve contradictions in 2-FAF carcinogenicity data across studies?

Methodological Answer:

Discrepancies often arise from:

- Metabolic variability : Compare in vitro (e.g., hepatic microsomes) and in vivo (rat vs. dog models) activation pathways .

- Dose-response relationships : Use probabilistic risk assessment models to identify thresholds for carcinogenic effects.

- DNA adduct quantification : Employ LC-MS/MS to measure 2-FAF-derived DNA adducts (e.g., N-(deoxyguanosin-8-yl)-2-FAF) as biomarkers.

- Epigenetic profiling : Assess histone modification or methylation patterns to explain tissue-specific carcinogenicity .

Advanced: How can researchers optimize analytical methods for detecting 2-FAF metabolites in biological matrices?

Methodological Answer:

Key steps include:

- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate hydroxylated metabolites (e.g., 5-hydroxy-2-FAF).

- Chromatographic separation : UPLC with a BEH C18 column (1.7 µm, 2.1 × 100 mm) and gradient elution (water/acetonitrile + 0.1% formic acid).

- Detection : High-resolution mass spectrometry (HRMS) in positive ion mode (MS/MS transitions: m/z 209 → 180 for 2-FAF).

- Validation : Include recovery rates (≥80%), matrix effects (±15%), and limits of detection (LOD < 1 ng/mL) per FDA guidelines .

Basic: What are the critical parameters for designing in vivo metabolic studies of 2-FAF?

Methodological Answer:

Design considerations:

- Species selection : Rats for hepatic metabolism studies; dogs for comparative excretion profiles .

- Dosing routes : Oral gavage for bioavailability studies vs. intraperitoneal injection for acute toxicity.

- Sampling intervals : Collect blood/tissue at 0, 1, 3, 6, 12, and 24 hours post-dose.

- Analytical endpoints : Quantify parent compound and major metabolites (e.g., 7-hydroxy-2-FAF) in urine, plasma, and liver homogenates .

Advanced: How do researchers address conflicting results in 2-FAF mutagenicity assays using different bacterial strains?

Methodological Answer:

Contradictions may stem from:

- Strain-specific repair mechanisms : Compare TA98 (frame-shift sensitive) vs. TA100 (base-pair substitution) in Ames tests.

- Metabolic competency : Standardize S9 fraction activity (e.g., cytochrome P450 1A2 levels).

- Statistical power : Increase sample size (n ≥ 6 replicates) and apply Bonferroni correction for multiple comparisons.

- Mechanistic studies : Use Comet assays or γ-H2AX foci staining to assess DNA damage directly .

Basic: What safety protocols are essential when handling 2-FAF in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and N95 masks.

- Ventilation : Use fume hoods for weighing and synthesis steps.

- Waste disposal : Collect 2-FAF-contaminated materials in sealed containers labeled for hazardous waste.

- Emergency procedures : Neutralize spills with 10% sodium bicarbonate and adsorb with vermiculite .

Advanced: What computational tools predict 2-FAF metabolite interactions with DNA/proteins?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model 2-FAF binding to DNA (e.g., dG-C8 adducts) or cytochrome P450 enzymes.

- QM/MM simulations : Explore activation pathways (e.g., N-hydroxylation energetics).

- Machine learning : Train models on Tox21 datasets to predict metabolite toxicity.

- Validate predictions with surface plasmon resonance (SPR) for binding affinity measurements .

Basic: How are 2-FAF degradation products identified in environmental samples?

Methodological Answer:

- Extraction : Use pressurized liquid extraction (PLE) with dichloromethane.

- Analysis : GC-MS in EI mode (70 eV) for volatile derivatives; LC-HRMS for polar metabolites.

- Degradation studies : Expose 2-FAF to UV light (254 nm) or soil microcosms, then monitor via time-course sampling .

Advanced: What strategies minimize variability in 2-FAF carcinogenicity studies using transgenic models?

Methodological Answer:

- Model standardization : Use heterozygous p53+/- mice for consistent tumor susceptibility.

- Endpoint harmonization : Apply RECIST criteria for tumor measurement.

- Cohort stratification : Balance groups by age, weight, and genetic background.

- Omics integration : Perform transcriptomics (RNA-seq) to identify pathway-level biomarkers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.